

3-Bromo-6-chloropicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

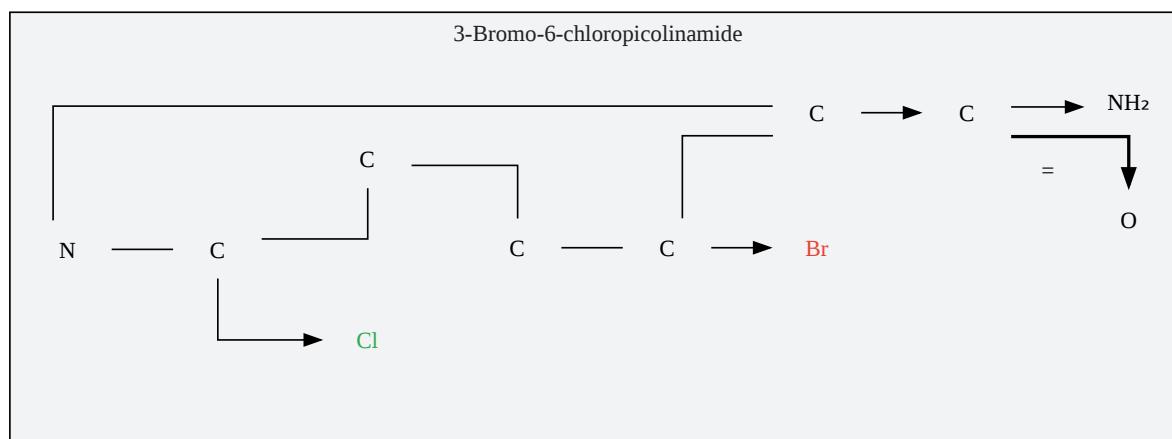
Compound Name: **3-Bromo-6-chloropicolinamide**

Cat. No.: **B1510291**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-6-chloropicolinamide** for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic Scaffold


In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.^[1] Among these, pyridine derivatives are particularly prominent due to their unique electronic properties and ability to engage in hydrogen bonding, making them exceptional pharmacophores.^{[2][3]} This guide focuses on a specific, highly functionalized derivative: **3-Bromo-6-chloropicolinamide**.

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The halogen substituents act as both steric and electronic modulators and provide synthetic handles for further derivatization through cross-coupling reactions.^[4] The amide group is a classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.^[4] This combination of features makes **3-Bromo-6-chloropicolinamide** a valuable building block for generating libraries of novel compounds and a candidate for direct biological screening.^[4]

This document, prepared for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of **3-Bromo-6-chloropicolinamide**, grounded in authoritative data and field-proven insights.

Core Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. **3-Bromo-6-chloropicolinamide** is a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and at the 6-position with a chlorine atom (-Cl).

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Bromo-6-chloropicolinamide**.

The precise arrangement of these functional groups is cataloged by several key identifiers, summarized in the table below.

Identifier	Value	Source
CAS Number	1279821-55-4	[4] [5]
IUPAC Name	3-bromo-6-chloropyridine-2-carboxamide	[4]
Molecular Formula	C ₆ H ₄ BrClN ₂ O	[4] [5]
Molecular Weight	235.46 g/mol	[4]
Canonical SMILES	C1=CC(=NC(=C1Br)C(=O)N)C 	[4]
InChI Key	LSZFSZUKHJAFRF-UHFFFAOYSA-N	[4]

Physicochemical and Thermodynamic Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility

3-Bromo-6-chloropicolinamide exists as a crystalline solid under ambient conditions.[\[4\]](#) Its solubility profile is characteristic of a moderately lipophilic, polar organic molecule.

Property	Observation	Rationale & Causality
Aqueous Solubility	Low to moderate.	The presence of two halogen atoms increases the molecule's hydrophobic character compared to the parent picolinamide, thus reducing water solubility. ^[4]
Polar Aprotic Solvents (DMSO, DMF)	Excellent solubility.	These solvents effectively solvate the molecule through strong dipolar interactions with the pyridine nitrogen and the amide group. ^[4]
Polar Protic Solvents (Ethanol, Methanol)	Moderate to high solubility.	The amide group can participate in hydrogen bonding with protic solvents, facilitating dissolution. ^[4]
LogP (Octanol-Water Partition Coefficient)	2.48	This value indicates moderate lipophilicity, consistent with its good solubility in organic solvents and reduced solubility in water. ^[4]

Thermal Properties

While specific, experimentally determined melting and boiling points for **3-Bromo-6-chloropicolinamide** are not readily available in public literature, analysis of related structures provides valuable insight. The parent compound, picolinamide, exhibits melting points between 102-107°C.^[4] It is expected that the increased molecular weight and stronger intermolecular forces from the halogen substituents would result in a significantly higher melting point for **3-Bromo-6-chloropicolinamide**.

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride, and various pyridine derivatives.^[4]

Synthesis and Methodologies

The synthesis of **3-Bromo-6-chloropicolinamide** requires a strategic approach to achieve the desired regiochemistry of the halogen and amide substituents.^[4] While several routes are possible, including direct halogenation of picolinamide precursors, a robust and scalable method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic acid, followed by amidation.^{[4][6]}

A validated protocol for the synthesis of the precursor acid is derived from patent literature, which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.^[6]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of 3-Bromo-6-chloropicolinamide

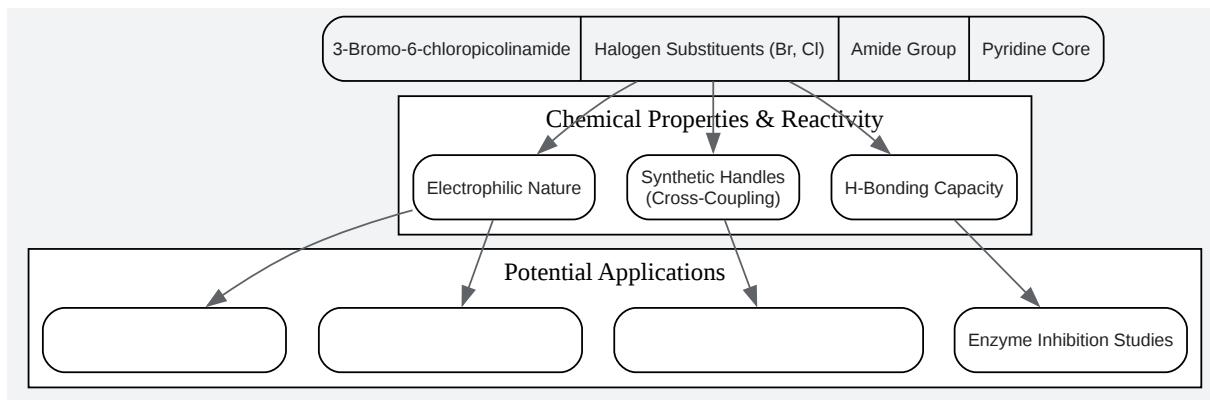
This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate, adapted from validated methods^[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

- Step 1: Oxidation to N-oxide.
 - Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.
 - Add urea hydrogen peroxide (2.1 eq).
 - Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low temperature.

- Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2 position for the subsequent nucleophilic attack.
- Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane).
- Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

- Step 2: Cyanation of the N-oxide.
 - Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.
 - Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide (TMSCN).
 - Causality: The N-oxide functionality activates the C2 position, making it susceptible to nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source of cyanide than alkali metal cyanides.
 - Heat the reaction mixture as required to drive the reaction to completion.
 - Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-chloropyridine-2-carbonitrile.
- Step 3: Hydrolysis to Carboxylic Acid.
 - Add the carbonitrile intermediate to concentrated sulfuric acid.
 - Heat the mixture (e.g., to 80-100°C) for 2-4 hours.
 - Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-COOH).


- Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-carboxylic acid.

Part B: Amidation to **3-Bromo-6-chloropicolinamide**

- Step 4: Conversion to the Final Amide.
 - Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.
 - Add thionyl chloride (SOCl_2 , ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas evolution).
 - Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack by ammonia than the parent acid.
 - Carefully remove the excess thionyl chloride under reduced pressure.
 - Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
 - Stir the reaction vigorously. A precipitate of the final product, **3-Bromo-6-chloropicolinamide**, should form.
 - Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Biological Activity and Applications in Research

The unique structural features of **3-Bromo-6-chloropicolinamide** make it a compound of high interest in pharmaceutical and agrochemical research.^[4]

[Click to download full resolution via product page](#)

Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery

- **Antimicrobial Potential:** Research indicates that **3-Bromo-6-chloropicolinamide** exhibits biological activity and has been investigated as a potential antimicrobial agent against various bacterial strains.^[4] The halogenated pyridine scaffold is a known pharmacophore in many antibacterial and antifungal drugs, and this compound represents a novel variation.^[7] ^[8]
- **Enzyme Inhibition:** The structure suggests potential interactions with biological targets such as enzymes.^[4] The amide and pyridine nitrogen can coordinate with active site residues, while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme inhibition. This makes it a candidate for screening in various therapeutic areas, including oncology and inflammation.^{[4][7]}
- **Scaffold for Medicinal Chemistry:** As a functionalized intermediate, it is a valuable starting point for creating diverse compound libraries.^[9] The bromine atom is particularly suited for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl groups, allowing for systematic exploration of the structure-activity relationship (SAR).

Agrochemical Research

The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4] Compounds with this scaffold are explored for potential use as herbicides, fungicides, or insecticides. **3-Bromo-6-chloropicolinamide** could serve as a precursor for new agrochemicals.[10]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **3-Bromo-6-chloropicolinamide** is not universally available, data from structurally related halogenated pyridines provides a strong basis for safe handling protocols.[11][12] The compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[12]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use respiratory protection.[11]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Bromo-6-chloropicolinamide | 1279821-55-4 [smolecule.com]
- 5. 1279821-55-4|3-Bromo-6-chloropicolinamide|BLD Pharm [bldpharm.com]
- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-3-chloropicolinic acid [myskinrecipes.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Bromo-6-chloropicolinamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1510291#3-bromo-6-chloropicolinamide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com